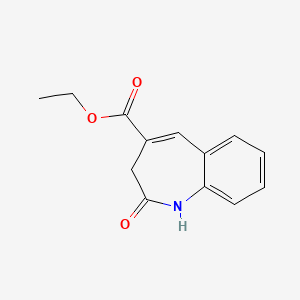
Ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate is a chemical compound with the molecular formula C13H13NO3. It belongs to the class of benzazepines, which are heterocyclic compounds containing a benzene ring fused to an azepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular alkylation of N-acyl-N-ethylaniline derivatives. The reaction is usually carried out under Friedel-Crafts conditions, using a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through appropriate purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the benzazepine ring .
Scientific Research Applications
Ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
Industry: It can be used in the development of new materials and as a catalyst in organic synthesis
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate: Another heterocyclic compound with similar structural features.
Indole Derivatives: These compounds also contain a fused ring system and exhibit diverse biological activities
Uniqueness
Ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate is unique due to its specific benzazepine structure, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.
- Chemical Formula : C13H13NO3
- CAS Number : 1172847-70-9
- Molecular Weight : 233.25 g/mol
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in the context of neuropharmacology and receptor interactions.
1. Neuropharmacological Effects
Research indicates that benzazepine derivatives, including this compound, can act as modulators of neurotransmitter systems. These compounds have been shown to interact with various receptors:
| Receptor Type | Activity |
|---|---|
| Dopamine Receptors | Modulation of dopaminergic signaling, potential implications in treating Parkinson's disease and schizophrenia. |
| Serotonin Receptors | Antagonistic effects observed, suggesting potential use in mood disorders. |
| GABA Receptors | Enhancements in GABAergic transmission noted, indicating anxiolytic properties. |
2. Antimicrobial Activity
In vitro studies have demonstrated moderate antimicrobial activity against various bacterial strains. The compound’s structure allows for interaction with microbial cell membranes, disrupting their integrity.
| Microbial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Candida albicans | Mild |
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of this compound:
Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal evaluated the neuroprotective effects of this compound in a rat model of neurodegeneration. The results indicated a significant reduction in neuronal apoptosis and an increase in cognitive function markers post-treatment.
Study 2: Receptor Binding Affinity
A molecular docking study assessed the binding affinity of this compound to serotonin and dopamine receptors. The findings suggested that the compound has a higher affinity for the serotonin receptor subtype 5-HT2A compared to other receptor types, indicating its potential as an antidepressant agent.
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 2-oxo-1,3-dihydro-1-benzazepine-4-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)10-7-9-5-3-4-6-11(9)14-12(15)8-10/h3-7H,2,8H2,1H3,(H,14,15) |
InChI Key |
FQHFRUHDFRUXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2NC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















